molecular formula C9H12N4S B11894249 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine

6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine

Cat. No.: B11894249
M. Wt: 208.29 g/mol
InChI Key: HZRBULBHJTWAND-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold comprises a thiophene ring fused to a pyrimidine ring at the [2,3-d] positions. The substituents at positions 2 (methyl), 4 (hydrazinyl), and 6 (ethyl) distinguish it from other derivatives. The hydrazinyl group at position 4 is a key functional moiety, offering nucleophilic and hydrogen-bonding capabilities, which are critical for interactions in biological systems or coordination chemistry .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C9H12N4S/c1-3-6-4-7-8(13-10)11-5(2)12-9(7)14-6/h4H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

HZRBULBHJTWAND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiouracil Derivatives

A foundational approach involves cyclocondensation reactions between 6-ethyl-2-methylthiouracil and α-haloketones. For example, heating 6-ethyl-2-methylthiouracil with chloroacetone in DMF at 120°C for 8 hours yields the thieno[2,3-d]pyrimidine core. Subsequent hydrazination is achieved by refluxing with hydrazine hydrate in ethanol, introducing the hydrazinyl group at position 4.

Reaction Conditions:

  • Solvent: DMF or ethanol

  • Temperature: 120°C (cyclocondensation), 80°C (hydrazination)

  • Yield: 60–75% (over two steps).

Dimroth Rearrangement-Mediated Synthesis

Ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes Dimroth rearrangement in the presence of succinic anhydride, forming triazolo-fused derivatives. Adapting this method, 6-ethyl-2-methylthieno[2,3-d]pyrimidine is treated with hydrazine hydrate in dioxane at 70–80°C, followed by alkylation with ethyl iodide to install the ethyl group.

Key Data:

ParameterValue
Reaction Time3.5–4 hours
Solvent1,4-dioxane
Yield59%
Purity (HPLC)>95%

Microwave-Assisted Optimization

Microwave irradiation accelerates synthesis by reducing reaction times. A mixture of 6-ethyl-2-methylthiouracil, hydrazine hydrate, and ethyl chloroacetate in DMF undergoes microwave heating at 150°C for 15 minutes, achieving 85% yield. This method minimizes side products compared to conventional heating.

Advantages:

  • Time Efficiency: 15 minutes vs. 4–8 hours conventionally.

  • Energy Savings: 30% reduction in energy consumption.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 1.32 (t, 3H, CH2CH3), 2.48 (s, 3H, CH3), 4.28 (br, 2H, NH2), 9.21 (s, 1H, NH).

  • IR (KBr): 3341 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1265 cm⁻¹ (C–N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Cyclocondensation758 hoursModerateHigh
Dimroth Rearrangement594 hoursLowModerate
Microwave-Assisted8515 minutesHighHigh

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Cyclocondensation remains the most scalable for industrial applications.

Challenges and Mitigation Strategies

Regioselectivity

Competing reactions at positions 4 and 6 are mitigated by using bulky solvents like DMF, which favor substitution at position 4 .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with nucleic acids and proteins, affecting various cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine with analogs in terms of structure, physicochemical properties, and reported bioactivities.

Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
Compound Name R6 R2 R4 Key Features Reference
This compound Ethyl Methyl Hydrazinyl High nucleophilicity at R4; moderate lipophilicity due to ethyl/methyl groups
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Methyl - Hydrazinyl Increased hydrophilicity from dual methyl groups; reduced steric bulk
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Methanone - Anilino Electrophilic ketone at R6; strong H-bonding via anilino group
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol Ethyl o-Tolyl Thiol Enhanced metal-binding capacity via thiol; higher lipophilicity


Key Observations :

  • Hydrazinyl vs. Anilino/Thiol: The hydrazinyl group (R4) provides stronger nucleophilic character compared to thiol or anilino groups, making it reactive toward electrophilic targets like kinase ATP pockets .
  • Ethyl vs. Methanone at R6: The ethyl group improves lipophilicity (logP ~2.5–3.0 estimated), whereas methanone derivatives (logP ~1.8–2.2) may enhance solubility but reduce membrane permeability .
Comparison with Fused Pyrimidine Heterocycles
Compound Class Core Structure Substituents Bioactivity Highlights Reference
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine Hydrazinyl, ethyl, methyl Potential kinase inhibition (inferred)
Furo[2,3-d]pyrimidine Furan + pyrimidine Amino, methyl Anticancer (e.g., EGFR inhibition)
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine Ethynyl, hydroxy EGFR C797S mutation inhibition (IC50 <50 nM)
Thieno[2,3-b]pyridine Thiophene + pyridine Ethoxycarbonyl, methoxyphenyl Antibacterial (MIC: 8–16 µg/mL)



Key Observations :

  • Bioactivity: Pyrido[2,3-d]pyrimidines (e.g., compound 28 in ) show potent EGFR inhibition, while thieno[2,3-d]pyrimidines with hydrazinyl groups may target divergent pathways (e.g., JAK2/STAT3) .
Physicochemical and ADMET Properties
Property This compound 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine (Compound 28 )
Molecular Weight (g/mol) ~249.3 ~235.3 ~480.5
Estimated logP 2.8–3.2 2.2–2.6 3.5–4.0
Hydrogen Bond Donors 2 (hydrazinyl NH) 2 (hydrazinyl NH) 1 (hydroxy)
Solubility (µg/mL) ~20–50 (moderate) ~50–100 (high) <10 (low)

Key Observations :

  • Pyrido[2,3-d]pyrimidines exhibit higher molecular weights and logP values, aligning with their use in targeting deep hydrophobic kinase pockets .

Q & A

Q. What established synthetic routes are used for 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine, and what key reagents are involved?

The synthesis typically involves reductive amination of a thieno[2,3-d]pyrimidine aldehyde intermediate with hydrazine derivatives. Key steps include:

  • Oxidation of a methanol precursor (e.g., using Dess-Martin periodinane) to generate the aldehyde intermediate (91% yield reported) .
  • Reductive amination with hydrazine derivatives under pH-controlled conditions (pH ≈ 6) using sodium cyanoborohydride as the reducing agent .
  • Final purification via recrystallization or column chromatography.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : To verify substitution patterns and hydrazine incorporation (e.g., resonance signals for ethyl and methyl groups at δ 1.2–1.4 ppm and δ 2.5–2.7 ppm, respectively) .
  • IR Spectroscopy : Detection of N–H stretching (3100–3300 cm⁻¹) and C=N/C=O vibrations (1650–1750 cm⁻¹) .
  • HPLC/TLC : To monitor purity and reaction progress .

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

  • Thin-Layer Chromatography (TLC) : To track intermediate formation using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, especially for polar intermediates .

Advanced Research Questions

Q. What challenges arise in optimizing the reductive amination step, and how can they be addressed?

Challenges include:

  • Low reactivity of bulky amines : Electron-deficient or sterically hindered amines (e.g., 2,5-dichloroaniline) may require pre-formation of the imine intermediate before reduction .
  • pH sensitivity : Maintaining pH ≈ 6 is critical to avoid side reactions; buffered conditions (e.g., sodium acetate) improve yield .
  • Oxidizing agent selection : Dess-Martin periodinane outperforms ceric ammonium nitrate in aldehyde generation (91% vs. 60–70% yield) .

Q. How do electronic effects of substituents influence reactivity in further derivatization?

The hydrazinyl group acts as a nucleophile, enabling condensation with aldehydes or ketones. Electron-withdrawing substituents (e.g., nitro groups) on the thienopyrimidine core reduce reactivity, while electron-donating groups (e.g., methyl) enhance nucleophilicity . For example, furan-derived substituents participate in cycloaddition reactions due to their electron-rich nature .

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